N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 2034573-21-0) is a synthetic small molecule with a molecular formula of C₁₇H₂₁N₃O₃S and a molecular weight of 347.4 g/mol . Its structure comprises three key moieties:
- A 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide core, which is a lactam ring system common in bioactive compounds.
- A thiomorpholinoethyl group, a sulfur-containing heterocycle that may enhance solubility and metabolic stability compared to morpholine analogs.
- A furan-2-yl substituent, a five-membered oxygen-containing aromatic ring that contributes to electronic and steric properties.
The compound’s SMILES representation is Cn1cccc(C(=O)NCC(c2ccco2)N2CCSCC2)c1=O, highlighting the connectivity of these groups.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-19-6-2-4-13(17(19)22)16(21)18-12-14(15-5-3-9-23-15)20-7-10-24-11-8-20/h2-6,9,14H,7-8,10-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZGYLGKBTUIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas.
Mode of Action
Furan-containing compounds generally exhibit their effects through various mechanisms, depending on the specific functional groups attached to the furan ring.
Biological Activity
N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Thiomorpholine group : A sulfur-containing heterocyclic compound that may enhance biological activity.
- Dihydropyridine moiety : Associated with various pharmacological effects, particularly in cardiovascular and neuroprotective activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The furan and thiomorpholine groups are hypothesized to play crucial roles in binding to these targets, potentially modulating their activity and influencing various biological processes.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives similar to this compound. For instance, carbamothioyl-furan derivatives have shown promising results against several cancer cell lines:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 4d | HepG2 | 33.29 |
| 4a | HepG2 | 35.01 |
| 4b | Huh-7 | 37.31 |
| 4c | MCF-7 | 39.22 |
| Doxorubicin | HepG2 | 0.62 |
These results indicate that modifications in the structure can significantly enhance anticancer efficacy, suggesting that further optimization could yield potent therapeutic agents .
2. Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Studies have shown that derivatives exhibit significant activity against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4b | E. coli | 10.5 | 280 |
| 4a | S. aureus | 13 | 265 |
| 4f | B. cereus | 16 | 230 |
These findings suggest that the presence of electron-donor substituents enhances antimicrobial activity, potentially through mechanisms involving disruption of bacterial cell wall integrity .
Case Study: Anticancer Efficacy
In a detailed investigation, researchers synthesized several derivatives of the compound and tested their efficacy against HepG2 liver cancer cells. The study concluded that structural modifications significantly impacted cell viability, with certain compounds exhibiting up to 66.71% inhibition compared to untreated controls .
Case Study: Antimicrobial Screening
A comprehensive screening of synthesized carbamothioyl-furan derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural features and antimicrobial potency, highlighting the potential for developing new antibiotics based on these scaffolds .
Comparison with Similar Compounds
Functional Implications :
- The thiomorpholine moiety in the target compound could improve solubility due to sulfur’s polarizability, whereas the bromo analog’s hydrophobicity may limit bioavailability.
N-Methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
- Substituent: A 4-(trifluoromethyl)benzyl group replaces the furan-thiomorpholinoethyl chain.
- Applications : Marketed as an industrial-grade chemical (CAS: 338781-83-2), suggesting utility in agrochemical or pharmaceutical intermediates.
| Parameter | Target Compound | Trifluoromethylbenzyl Analog |
|---|---|---|
| Molecular Weight | 347.4 g/mol | ~349.3 g/mol (estimated) |
| Core Structure | 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
| Key Substituent | Furan-2-yl, thiomorpholinoethyl | 4-(Trifluoromethyl)benzyl |
| Electronic Effects | Oxygen (furan) and sulfur (thiomorpholine) | Strong electron-withdrawing CF₃ group |
Functional Implications :
- The CF₃ group in the analog enhances metabolic stability and lipophilicity, favoring membrane permeability.
- The target compound’s furan and thiomorpholine groups may offer better solubility and tunable pharmacokinetics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing dihydropyridine carboxamide derivatives, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 2-chloronicotinic acid with amines in the presence of acid catalysts (e.g., p-toluenesulfonic acid) under aqueous conditions can yield carboxamide derivatives . Optimization may leverage Design of Experiments (DoE) to minimize trial-and-error, such as using fractional factorial designs to test variables like temperature, catalyst loading, and solvent polarity . Crystallization from methanol or ethanol is a standard purification step for isolating planar, hydrogen-bonded structures .
Q. How is the tautomeric state (keto-amine vs. hydroxy-pyridine) of dihydropyridine derivatives confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for tautomer identification. For instance, in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, crystallography revealed the keto-amine tautomer via N–H⋯O hydrogen bonding and planar geometry, ruling out the hydroxy-pyridine form . Complementary techniques like NMR can detect tautomerism in solution by observing proton exchange dynamics or chemical shift differences.
Q. What spectroscopic and crystallographic techniques are critical for characterizing the π-conjugation and intermolecular interactions of this compound?
- Methodological Answer :
- X-ray diffraction quantifies dihedral angles between aromatic rings (e.g., 8.38° in related compounds) and hydrogen-bonded dimer formations .
- UV-Vis spectroscopy identifies extended π-conjugation via absorption maxima shifts.
- FT-IR confirms amide C=O and N–H stretches (~1650 cm⁻¹ and ~3300 cm⁻¹, respectively).
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and stability of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model reaction pathways and tautomeric equilibria. For example:
- Reaction path searches identify transition states and intermediates, reducing experimental screening time .
- NBO analysis evaluates resonance stabilization from the amide bridge and furan-thiomorpholine interactions.
- Solvent effects are modeled using COSMO-RS to predict solubility and crystallization behavior.
Q. What strategies resolve contradictions in reported biological activities of dihydropyridine carboxamides arising from structural variations or tautomerism?
- Methodological Answer :
- Comparative crystallography : Analyze isostructural analogs (e.g., bromo vs. chloro substituents) to isolate electronic effects .
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., furan vs. phenyl groups) and correlate with bioassay data.
- Dynamic NMR : Monitor tautomer ratios in biological buffers to assess relevance to activity.
Q. How can advanced separation technologies improve the purification of structurally complex dihydropyridine derivatives?
- Methodological Answer :
- Membrane-based separations : Use nanofiltration to isolate compounds by molecular weight (e.g., removing unreacted aniline precursors) .
- Chiral chromatography : Resolve enantiomers if the thiomorpholinoethyl group introduces stereocenters.
- Continuous crystallization : Optimize crystal polymorphs for enhanced bioavailability or stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data regarding molecular planarity?
- Methodological Answer :
- Cross-validate techniques : Compare X-ray-derived dihedral angles with DFT-optimized gas-phase geometries.
- Variable-temperature NMR : Assess conformational flexibility in solution, which may deviate from solid-state planar structures .
Q. What experimental controls are essential when studying the redox activity of the dihydropyridine core?
- Methodological Answer :
- Electrochemical controls : Use cyclic voltammetry with a Ag/AgCl reference electrode to standardize redox potentials.
- Oxygen-free environments : Conduct reactions under argon to prevent oxidation artifacts.
- Radical scavengers : Add TEMPO to confirm/rule out radical-mediated pathways during reactivity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
